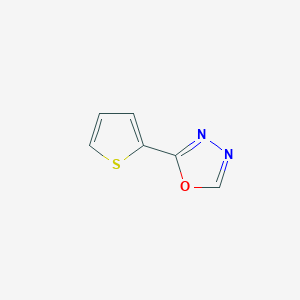

2-(Thiophen-2-yl)-1,3,4-oxadiazole

Descripción

Significance of the 1,3,4-Oxadiazole (B1194373) Core in Scientific Disciplines

The inherent characteristics of the 1,3,4-oxadiazole ring have led to its widespread use in several scientific fields. Its planar structure and electron-deficient nature contribute to its utility in creating molecules with specific, predictable properties.

The 1,3,4-oxadiazole nucleus is a prominent feature in a vast array of medicinally active compounds. researchgate.netnih.govtandfonline.com Its presence can confer a range of pharmacological activities, making it a privileged scaffold in drug discovery. nih.gov Research has demonstrated that derivatives of 1,3,4-oxadiazole exhibit a broad spectrum of biological effects, including:

Anticancer Activity: Numerous studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. For instance, novel thiophene-oxadiazole hybrid derivatives have been synthesized and evaluated for their in-vitro cytotoxic activity against human breast cancer cell lines, such as MCF-7. jazindia.com

Antimicrobial Properties: The 1,3,4-oxadiazole ring is a common component of compounds with antibacterial and antifungal properties. tandfonline.com For example, certain thiazepine derivatives incorporating a 1,3,4-oxadiazole moiety have shown in vitro antimicrobial activity against various bacteria and fungi. researchgate.net

Antiviral Effects: The structural motif is found in antiviral drugs, underscoring its importance in combating viral infections. nih.gov

Anti-inflammatory Action: Compounds containing the 1,3,4-oxadiazole core have been investigated for their anti-inflammatory potential.

Antihypertensive Properties: Certain 1,3,4-oxadiazole derivatives have been shown to possess antihypertensive activity. nih.gov

Antitubercular Activity: Selected compounds containing the 1,3,4-oxadiazole scaffold have been tested for their activity against Mycobacterium tuberculosis. researchgate.net

The following table summarizes some of the reported biological activities of 1,3,4-oxadiazole derivatives:

| Biological Activity | Research Findings |

| Anticancer | Thiophene-oxadiazole hybrids show cytotoxic activity against MCF-7 cell lines. jazindia.com |

| Antimicrobial | Thiazepine derivatives with a 1,3,4-oxadiazole core exhibit activity against bacteria and fungi. researchgate.net |

| Antiviral | The 1,3,4-oxadiazole scaffold is a component of some antiviral agents. nih.gov |

| Antitubercular | Certain 1,3,4-oxadiazole compounds have been evaluated for antitubercular effects. researchgate.net |

Beyond its role in medicine, the 1,3,4-oxadiazole core is a valuable component in the field of materials science. nih.gov Its electron-deficient nature and thermal stability make it an attractive building block for various functional materials. nih.gov Some of the key applications include:

Organic Light-Emitting Diodes (OLEDs): The electron-transporting properties of 1,3,4-oxadiazoles make them suitable for use in the electron-transport layers of OLEDs.

Organic Semiconductors: Derivatives such as N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide are being explored for their potential in developing organic semiconductors. smolecule.com

Photovoltaic Cells: The unique electronic properties of these compounds also lend themselves to applications in photovoltaic cells. smolecule.com

Corrosion Inhibitors: The ability of 1,3,4-oxadiazoles to interact with metal surfaces has led to their investigation as corrosion inhibitors.

Polymers: The stability of the 1,3,4-oxadiazole ring allows for its incorporation into thermally stable polymers.

A significant aspect of the utility of the 1,3,4-oxadiazole ring in medicinal chemistry is its role as a bioisostere. Bioisosterism refers to the replacement of a functional group within a molecule with another group that has similar physical and chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.

The 1,3,4-oxadiazole ring is often employed as a bioisosteric replacement for amide and ester groups. nih.govnih.gov This substitution can offer several advantages:

Improved Metabolic Stability: Amide and ester bonds are susceptible to hydrolysis by enzymes in the body. Replacing them with the more stable 1,3,4-oxadiazole ring can enhance the metabolic stability of a drug candidate, leading to a longer duration of action. rsc.org

Enhanced Polarity: The introduction of a 1,3,4-oxadiazole ring can increase the polarity of a molecule, which can influence its solubility and ability to interact with biological targets. rsc.org

Reduced hERG Inhibition: In some cases, replacing certain functional groups with a 1,3,4-oxadiazole has been shown to reduce a compound's interaction with the hERG potassium channel, which is a key factor in assessing cardiac safety. rsc.org

Hydrogen Bonding Capability: The nitrogen atoms in the 1,3,4-oxadiazole ring can act as hydrogen bond acceptors, which is crucial for the interaction of a drug with its biological target. nih.gov

Isomeric Considerations within the Oxadiazole Family

The term "oxadiazole" refers to a family of four isomers, each a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. The arrangement of these heteroatoms distinguishes the isomers from one another. nih.govCurrent time information in Bangalore, IN.

The four isomers of oxadiazole are:

1,2,3-Oxadiazole

1,2,4-Oxadiazole

1,2,5-Oxadiazole (also known as furazan)

1,3,4-Oxadiazole

Among these, the 1,3,4-oxadiazole isomer is of particular interest to chemists due to its high degree of stability compared to some of the other isomers. The 1,2,3-isomer, for instance, is known to be unstable and can undergo ring-opening. nih.gov The stability and synthetic accessibility of the 1,3,4-oxadiazole core have contributed to its widespread use in both medicinal and materials science research. While both 1,2,4- and 1,3,4-oxadiazoles are common in drug discovery, they can have significantly different physicochemical and pharmaceutical properties. acs.org

The following table outlines the isomers of oxadiazole:

| Isomer Name | Key Characteristics |

| 1,2,3-Oxadiazole | Generally unstable and prone to ring-opening. nih.gov |

| 1,2,4-Oxadiazole | A stable isomer also used in medicinal chemistry. nih.gov |

| 1,2,5-Oxadiazole | Also known as furazan; a stable isomer. |

| 1,3,4-Oxadiazole | A highly stable and synthetically accessible isomer, widely used in various research fields. |

Propiedades

IUPAC Name |

2-thiophen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c1-2-5(10-3-1)6-8-7-4-9-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQPIOPUIOFSKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384864 | |

| Record name | 2-(Thiophen-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35403-88-4 | |

| Record name | 2-(Thiophen-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Thiophen 2 Yl 1,3,4 Oxadiazole and Its Derivatives

General Cyclization Reactions for 1,3,4-Oxadiazole (B1194373) Ring Formation

The construction of the 1,3,4-oxadiazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These strategies generally involve the cyclization of linear precursors, often under dehydrating or oxidative conditions.

N,N′-Diacylhydrazine Cyclodehydration Approaches

A prevalent and classical method for synthesizing 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. mdpi.com This approach involves the intramolecular condensation and elimination of a water molecule from a 1,2-diacylhydrazine intermediate to form the stable aromatic oxadiazole ring. nih.gov A variety of dehydrating agents can be employed to facilitate this transformation, each with its own advantages and substrate scope.

Commonly used cyclodehydrating agents include:

Phosphorus-based reagents: Phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA) are frequently utilized. mdpi.comnih.govresearchgate.net For instance, the cyclization of N-(2-thenoyl)-N'-aroylhydrazines has been successfully achieved using phosphorus oxychloride. farmaciajournal.com

Sulfur-based reagents: Thionyl chloride (SOCl₂) is another effective reagent for this transformation. mdpi.comresearchgate.net

Other dehydrating agents: Trifluoromethanesulfonic anhydride, Burgess reagent, and a combination of triphenylphosphine (B44618) with halogenating agents (e.g., CCl₄, CBr₄) have also been reported. mdpi.comnih.gov More recently, [Et₂NSF₂]BF₄ (XtalFluor-E) has been introduced as a practical cyclodehydration agent, with the addition of acetic acid often improving reaction yields. rsc.org

The choice of dehydrating agent and reaction conditions can be critical and is often tailored to the specific substrates and desired functional group tolerance. nih.gov

Acid Hydrazide Condensation Reactions

Another major pathway to 1,3,4-oxadiazoles involves the condensation of acid hydrazides with various carbon-containing electrophiles, followed by cyclization. This can be a one-pot process or a stepwise sequence.

Key reaction partners for acid hydrazides include:

Carboxylic acids: Direct condensation with carboxylic acids, typically under acidic conditions and high temperatures, can yield the N,N'-diacylhydrazine intermediate in situ, which then cyclizes. nih.govnih.gov

Acid chlorides and Anhydrides: Reaction with more reactive acylating agents like acid chlorides or anhydrides provides a milder route to the diacylhydrazine precursor. nih.gov

Orthoesters: Condensation with orthoesters is a well-established method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.comresearchgate.net

Carbon Disulfide: In a basic medium, acid hydrazides react with carbon disulfide to form dithiocarbazates, which can be cyclized to afford 1,3,4-oxadiazole-2-thiones. nih.gov

Isomerization and Transformation Routes

While less common, the formation of the 1,3,4-oxadiazole ring can also be achieved through the isomerization or transformation of other heterocyclic systems. For instance, certain tetrazole derivatives can react with acid chlorides or anhydrides to yield 1,3,4-oxadiazoles. nih.gov These methods, however, are generally less utilized than the more direct cyclization strategies.

Targeted Synthesis of 2-(Thiophen-2-yl)-1,3,4-oxadiazole Scaffolds

The synthesis of the specific this compound core and its derivatives leverages the general methodologies described above, with a strategic focus on incorporating the thiophene (B33073) moiety from the outset.

Routes from Thiophene-2-carbohydrazide (B147627) and Related Precursors

The most direct and widely used approach for the synthesis of 2-(thiophen-2-yl)-1,3,4-oxadiazoles starts with thiophene-2-carbohydrazide. This readily available precursor serves as the foundational building block, providing the thiophene ring and the hydrazide functionality necessary for the subsequent cyclization to form the oxadiazole ring. nih.govnih.gov

The reaction of thiophene-2-carbohydrazide with a variety of carbon-centered electrophiles is a versatile strategy for introducing diversity at the 5-position of the 1,3,4-oxadiazole ring. nih.gov

A prominent example is the reaction of thiophene-2-carbohydrazide with aroyl chlorides. This reaction first forms an N-acyl-N'-(thiophen-2-oyl)hydrazine intermediate. Subsequent cyclodehydration of this intermediate, often facilitated by reagents like phosphorus oxychloride, yields the desired 2-(thiophen-2-yl)-5-aryl-1,3,4-oxadiazole. farmaciajournal.com

Another important reaction involves the condensation of thiophene-2-carbohydrazide with aldehydes to form N-acylhydrazones. These intermediates can then undergo oxidative cyclization to afford the 2,5-disubstituted 1,3,4-oxadiazole. A variety of oxidizing agents have been employed for this purpose, including ceric ammonium (B1175870) nitrate, bromine, potassium permanganate, and hypervalent iodine reagents. mdpi.com

Furthermore, the reaction of thiophene-2-carbohydrazide with isothiocyanates produces thiosemicarbazide (B42300) derivatives. These can be cyclized to form 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazoles. nih.gov For example, the reaction of thiophene-2-carbohydrazide with phenyl isothiocyanate gives the corresponding thiosemicarbazide, which can then be cyclized. nih.gov

A summary of representative synthetic transformations starting from thiophene-2-carbohydrazide is presented in the table below.

| Starting Material | Reagent | Product | Reference |

| Thiophene-2-carbohydrazide | Phenyl isothiocyanate, then Chloroacetic acid/Et₃N | 2-((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)amino)acetic acid | nih.gov |

| Thiophene-2-carbohydrazide | 3-Formylindole | 2-(1H-Indol-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | nih.gov |

| N-(2-thenoyl)-N'-aroylhydrazine | Phosphorus oxychloride | 2-(Thiophen-2-yl)-5-aryl-1,3,4-oxadiazole | farmaciajournal.com |

A divergent approach has also been explored, where the 1,3,4-oxadiazole ring is first constructed and the thiophene ring is formed in a later step via a Fiesselmann reaction. thieme-connect.com

Hydrazide-Based Cyclocondensation with Chloroacetic Acid

A key synthetic route to functionalized 1,3,4-oxadiazoles involves the use of hydrazide precursors. While direct cyclocondensation of thiophene-2-carbohydrazide with chloroacetic acid is not the most common path, a related multistep approach has been effectively utilized. This method often begins with the conversion of a carbohydrazide (B1668358) to a more reactive intermediate, such as a thiosemicarbazide, which then undergoes cyclization.

For instance, thiophene-2-carbohydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide intermediate. nih.gov This intermediate is then treated with chloroacetic acid in a suitable solvent like N,N-dimethylformamide (DMF) with a base such as triethylamine. nih.gov The reaction proceeds via an initial intramolecular cyclization, which involves the elimination of a hydrogen sulfide (B99878) molecule, followed by a nucleophilic substitution (SN2) reaction where the amino group attacks the methylene (B1212753) carbon of chloroacetic acid to form the final functionalized oxadiazole. nih.gov This process ultimately yields N-substituted glycine (B1666218) derivatives of the target oxadiazole. nih.gov

Cyclization of N-(2-thenoyl)-N′-aroylhydrazine

A prevalent and direct method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, including those with a thiophene ring, is the cyclodehydration of 1,2-diacylhydrazine (or N-acyl-N'-aroylhydrazine) derivatives. In this approach, N-(2-thenoyl)-N'-aroylhydrazines serve as the key precursors.

These precursors are synthesized by reacting thiophene-2-carbohydrazide with various aromatic acid chlorides. The subsequent cyclization is achieved by heating the diacylhydrazine intermediate in the presence of a dehydrating agent. nih.gov Phosphorus oxychloride (POCl₃) is a commonly employed and effective reagent for this transformation, leading to the formation of the 1,3,4-oxadiazole ring with good yields. nih.govrsc.org Other dehydrating agents reported for this type of cyclization include thionyl chloride, polyphosphoric acid, and triflic anhydride. rsc.org The versatility of this method allows for the introduction of a wide range of substituted aryl groups at the 5-position of the oxadiazole ring, enabling the creation of a diverse library of derivatives. nih.gov

Iodine-Mediated Cyclization of Semicarbazone Derivatives

Iodine has emerged as a mild and efficient oxidizing agent for the synthesis of 1,3,4-oxadiazoles through oxidative cyclization. This method is particularly useful for the preparation of 2-amino-substituted derivatives from semicarbazones.

The process typically involves the condensation of an aldehyde, including thiophene-2-carboxaldehyde, with semicarbazide (B1199961) to form the corresponding semicarbazone. chemmethod.com This intermediate is then subjected to oxidative cyclization using molecular iodine (I₂) in the presence of a base like potassium carbonate in a solvent such as 1,4-dioxane (B91453). chemmethod.comnih.gov This transition-metal-free method facilitates the formation of the C-O bond necessary for the closure of the oxadiazole ring. chemmethod.com The reaction is generally scalable and compatible with a variety of aromatic and aliphatic aldehydes. chemmethod.com A similar iodine-mediated approach can be used to synthesize 2,5-disubstituted 1,3,4-oxadiazoles from aroylhydrazides and acetonitrile (B52724), where iodine promotes a metal-free oxidative amination followed by cyclization. researchgate.netnih.gov

Divergent Synthetic Pathways Incorporating the Thiophene Ring

Divergent synthesis provides an efficient strategy to generate a library of related compounds from a common intermediate. For the synthesis of 2-(thiophen-2-yl)-1,3,4-oxadiazoles, divergent approaches allow for the creation of not only oxadiazoles (B1248032) but also related heterocycles like 1,3,4-thiadiazoles from the same starting materials.

One such approach involves the development of methods to synthesize thiophene-containing carboxylic acids and their esters, which can then be channeled into different cyclization pathways. For example, a common intermediate derived from thiophene-2-carbohydrazide can be reacted under different conditions to yield either the 1,3,4-oxadiazole or the 1,3,4-thiadiazole (B1197879) ring system. This highlights the versatility of the hydrazide functional group in heterocyclic synthesis.

Synthesis of 2-Thienyl-Substituted 1,3,4-Oxadiazoles from Thioethanoates

An alternative and efficient one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the use of dithioesters as starting materials. This method provides a direct route to the oxadiazole core under mild conditions.

In this procedure, a dithioester is reacted with a carbohydrazide, such as thiophene-2-carbohydrazide, in the presence of a mild base like potassium carbonate and an iodine catalyst in a solvent like ethanol (B145695) at reflux. The proposed mechanism involves the initial attack of the hydrazide's lone pair of electrons on the electrophilic carbon of the dithioester. This is followed by iodination at the sulfur atom, which facilitates an intramolecular cyclization to form the 1,3,4-oxadiazole ring. This atom-efficient reaction is notable for its use of environmentally benign solvents and its ability to accommodate various functional groups on both the dithioester and the hydrazide.

Preparation of Functionalized 1,3,4-Oxadiazoles Bearing Thiophene Moieties

The synthesis of functionalized 1,3,4-oxadiazoles containing thiophene groups is a broad area of research, driven by the diverse biological activities of these compounds. Various synthetic strategies are employed to introduce different substituents onto the oxadiazole or thiophene rings.

One common strategy involves starting with thiophene-2-carbohydrazide and reacting it with different electrophiles. For example, reaction with carbon disulfide in a basic alcoholic solution yields a 5-thiol-substituted 1,3,4-oxadiazole. The thiol group can then be further functionalized, for instance, through S-alkylation with various halo-compounds to create thioether derivatives. Another approach is the reaction of the carbohydrazide with isothiocyanates to form thiosemicarbazides, which can then be cyclized to form N-substituted-amino-1,3,4-oxadiazoles. Furthermore, multi-component reactions have been developed for the one-pot synthesis of highly functionalized 1,3,4-oxadiazole derivatives bearing thiophene and other moieties, such as aminobenzothiazole.

Reaction Conditions and Optimization Strategies for Enhanced Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound derivatives. Key parameters that are often manipulated include the choice of catalyst, solvent, temperature, and reaction time.

For cyclodehydration reactions of diacylhydrazines, the choice of dehydrating agent is critical. While traditional reagents like phosphorus oxychloride are effective, research has explored milder and more efficient alternatives. rsc.org For example, the use of a polymer-supported Burgess reagent under microwave irradiation has been shown to significantly reduce reaction times to mere minutes while achieving high yields and purity. Similarly, inexpensive and efficient catalysts like zirconium tetrachloride (ZrCl₄) have been used to promote the synthesis of 1,3,4-oxadiazoles from diacylhydrazines with advantages of higher yields and shorter reaction times.

In iodine-mediated cyclizations, the optimization of the base and solvent system is important. Studies have shown that using potassium carbonate as the base in a solvent like 1,4-dioxane provides good results. nih.gov For one-pot syntheses, the catalyst and reaction conditions can dramatically influence the outcome. For instance, in the synthesis of 2-aryl-1,3,4-oxadiazoles from acid hydrazides and trimethyl orthoformate, Al³⁺-K10 montmorillonite (B579905) clay has been identified as a highly efficient and reusable heterogeneous catalyst, especially under solvent-free microwave conditions. Optimization of temperature under microwave irradiation has shown that significant acceleration can be achieved, with optimal yields often obtained at moderate temperatures (e.g., 55 °C), without significant improvement at higher temperatures. The use of additives, such as acetic acid, has also been found to improve yields in some cyclodehydration reactions.

Molecular Design, Structure Activity Relationships Sar , and Biological Modulations

Overview of Biological Activities Associated with 1,3,4-Oxadiazole (B1194373) Derivatives

The 1,3,4-oxadiazole nucleus is a versatile building block that has been incorporated into a vast number of compounds demonstrating a wide spectrum of biological activities. nih.gov These derivatives have been extensively investigated for their potential as therapeutic agents across various disease areas.

Anticancer and Antitumor Potential

The 1,3,4-oxadiazole scaffold is a frequent component in the design of novel anticancer agents. rsc.orgnih.gov Derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including those of the colon, breast, lung, and liver. nih.govjocpr.comneliti.com The antitumor effects of these compounds are often linked to their ability to inhibit various biological targets crucial for cancer cell proliferation and survival. nih.gov Mechanisms of action include the inhibition of growth factors like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), interference with tubulin polymerization, and the inhibition of enzymes such as histone deacetylases (HDACs). nih.govnih.gov For example, certain 2,5-disubstituted 1,3,4-oxadiazoles have shown potent cytotoxic effects, in some cases exceeding that of the standard drug 5-fluorouracil (B62378). rsc.org The incorporation of a 1,3,4-oxadiazole ring is a key feature in the structure of the approved anticancer drug Zibotentan. researchgate.net

Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral, Antitubercular)

The 1,3,4-oxadiazole moiety is present in numerous compounds with a broad antimicrobial spectrum. biointerfaceresearch.comnih.gov This includes activity against Gram-positive and Gram-negative bacteria, various fungal species, viruses, and the bacterium responsible for tuberculosis, Mycobacterium tuberculosis. nih.govnih.gov

Antibacterial: Derivatives have shown efficacy against a variety of bacterial strains, including drug-resistant ones like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antibacterial mechanism can involve the inhibition of essential bacterial enzymes such as DNA gyrase. nih.gov For instance, the clinically used antibacterial agent Furamizole contains a 1,3,4-oxadiazole ring. researchgate.net

Antifungal: 1,3,4-Oxadiazole derivatives have demonstrated significant antifungal activity, in some cases showing greater potency than the standard drug fluconazole (B54011) against species like Aspergillus niger and Candida albicans. nih.gov

Antiviral: The antiviral potential of this class of compounds is highlighted by the antiretroviral drug Raltegravir, which is used in the treatment of HIV and contains a 1,3,4-oxadiazole core. biointerfaceresearch.com Furthermore, research has explored derivatives as inhibitors of other viruses, such as the dengue virus. nih.gov

Antitubercular: Several series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some compounds showing promising inhibitory effects. nih.gov

Anti-inflammatory and Analgesic Effects

A significant area of investigation for 1,3,4-oxadiazole derivatives is their potential as anti-inflammatory and analgesic agents. researchgate.net Many non-steroidal anti-inflammatory drugs (NSAIDs) suffer from gastrointestinal side effects, and the replacement of the carboxylic acid moiety with a 1,3,4-oxadiazole ring has been a successful strategy to develop new anti-inflammatory compounds with potentially improved safety profiles. mdpi.com These derivatives often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. mdpi.commdpi.com Studies have shown that some synthesized compounds exhibit anti-inflammatory activity comparable or superior to standard drugs like indomethacin (B1671933) and diclofenac (B195802) in preclinical models. jocpr.comresearchgate.netnih.gov

Enzyme Inhibition Profiles

The 1,3,4-oxadiazole scaffold has been identified as a key structural element in the design of inhibitors for a variety of enzymes implicated in disease. Current time information in Bangalore, IN. Beyond the previously mentioned COX and HDAC enzymes, these derivatives have been shown to inhibit:

Telomerase: An enzyme crucial for the immortalization of cancer cells. neliti.com

Glycogen (B147801) Synthase Kinase-3β (GSK-3β): A target for therapeutic intervention in conditions like Alzheimer's disease. Current time information in Bangalore, IN.

Carbonic Anhydrases: Some isoforms of which are linked to tumorigenesis. biointerfaceresearch.com

Tyrosinase: An enzyme involved in melanin (B1238610) production. sci-hub.se

This ability to target a diverse range of enzymes underscores the versatility of the 1,3,4-oxadiazole ring in medicinal chemistry.

Additional Pharmacological Activities

The pharmacological scope of 1,3,4-oxadiazole derivatives extends beyond the activities already described. Research has indicated their potential in other therapeutic areas, including:

Anticonvulsant activity researchgate.net

Antidiabetic properties mdpi.com

Antidepressant effects nih.gov

Hypnotic activity , as seen with the drug Fenadiazole nih.gov

This wide array of biological activities continues to make the 1,3,4-oxadiazole nucleus a subject of intense research and development in the quest for new drugs. nih.gov

Structure-Activity Relationship (SAR) Investigations of 2-(Thiophen-2-yl)-1,3,4-oxadiazole Derivatives

The combination of the thiophene (B33073) and 1,3,4-oxadiazole rings creates a core structure, this compound, that has served as a foundation for the development of various biologically active compounds. Structure-activity relationship (SAR) studies aim to understand how chemical modifications to this core structure influence its pharmacological effects.

Research has shown that the thiophene moiety is a crucial scaffold in many pharmacologically active compounds, exhibiting effects such as antimicrobial and anticancer activities. rsc.org When linked to the 1,3,4-oxadiazole ring, the resulting derivatives have shown promise in several therapeutic areas.

In the realm of anticancer activity , a study on a series of 1,3,4-oxadiazoles containing a 5-phenylthiophene moiety revealed that the compound 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole exhibited potent cytotoxicity against the Caco-2 human colon adenocarcinoma cell line, with an IC₅₀ value of 5.3 μM, which was comparable to the standard drug 5-fluorouracil (IC₅₀ 8.6 μM). dp.tech This highlights that substitution at the 5-position of the oxadiazole ring with a substituted phenylthiophene and further substitution on the 2-phenyl ring can significantly influence anticancer potency. Another study involving thiophene-based oxadiazole derivatives identified a spiro-indolin-oxadiazole derivative as being highly potent against two cancer cell lines, suggesting that complex, multi-ring structures appended to the thiophene-oxadiazole core can lead to enhanced activity. rsc.org

For antimicrobial activity , thiophene-2-carbohydrazide (B147627) has been used as a starting material to produce various thiophene-containing heterocycles, including this compound derivatives. rsc.org One study reported the synthesis of 2-(thiophen-2-yl)-5-undecyl-1,3,4-oxadiazole. rsc.org In an investigation of thiophene-based heterocycles, a spiro-indoline-oxadiazole derivative, specifically (3'S,5'R)-5'-(4-chlorophenyl)-3'-(thiophen-2-yl)-1'-(p-tolyl)-3',5'-dihydro-4'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one, displayed high and specific activity against Clostridium difficile with MIC values of 2 to 4 μg/ml, while showing no effect against other tested bacterial strains. This indicates that the addition of a complex spiro-indoline moiety to the thiophene-oxadiazole scaffold can confer highly selective antibacterial properties.

In the context of antiviral research , 1,3,4-oxadiazole derivatives bearing a thiophene nucleus have been investigated as potential inhibitors of the dengue virus (DENV) NS5 polymerase, an essential enzyme for viral replication. nih.gov This suggests that the this compound scaffold can serve as a starting point for the design of novel antiviral agents.

The following table summarizes key findings from SAR studies on this compound derivatives and related analogues:

| Compound/Derivative Class | Key Structural Features | Biological Activity | Research Finding | Citation |

| 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole | Biphenyl group at position 2; Phenylthiophene at position 5 | Anticancer | Potent cytotoxicity against Caco-2 cell line (IC₅₀ = 5.3 μM). | dp.tech |

| Spiro-indoline-oxadiazole derivative | Spiro-indoline fused to the oxadiazole ring linked to thiophene | Anticancer | Most potent against MCF7 and HCT116 cancer cell lines in its series. | rsc.org |

| Spiro-indoline-oxadiazole derivative | Spiro-indoline at position 2; Thiophene at position 3' | Antimicrobial | High and selective activity against Clostridium difficile (MIC = 2-4 μg/ml). | |

| Thiophene-bearing 1,3,4-oxadiazole derivatives | General this compound scaffold | Antiviral | Investigated as inhibitors of Dengue Virus (DENV) NS5 polymerase. | nih.gov |

These studies collectively demonstrate that the this compound scaffold is a valuable template in drug discovery. The biological activity and selectivity of these derivatives can be finely tuned by strategic modifications at the 5-position of the oxadiazole ring and by the introduction of diverse and complex substituents, such as biphenyls and spiro-heterocycles.

Positional and Substituent Effects on Biological Efficacy

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the thiophene and any appended rings.

For instance, in a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives synthesized as potential antimicrobial and antioxidant agents, the nature of the substituent at the 5-position of the oxadiazole ring, which is attached to a naphthofuran moiety, significantly influenced their activity. Specifically, compounds with a 4-chlorophenyl or a 4-hydroxyphenyl substituent at this position demonstrated notable antibacterial and antifungal activities. nih.gov

In another study focusing on antitubercular agents, a series of 2,5-disubstituted-1,3,4-thiadiazoles (a related bioisostere) were synthesized. The most active compound was 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole, highlighting the importance of the substituted phenylamino (B1219803) group at the 2-position and the fluorinated phenyl group at the 5-position for antitubercular activity. acs.org

Furthermore, research on 1,3,4-oxadiazole derivatives as inhibitors of glycogen synthase kinase-3β (GSK-3β) revealed that specific substitution patterns are crucial for potent and selective inhibition. nih.gov While not directly a this compound, this study underscores the principle that precise substituent placement is key to achieving desired biological effects within the broader oxadiazole class. nih.gov

Influence of the Thiophene Moiety on Pharmacological Profiles

The thiophene ring is a key pharmacophore that significantly shapes the pharmacological profile of this compound derivatives. nih.gov Thiophene is considered a bioisosteric replacement for the phenyl ring, but it offers distinct electronic and steric properties that can enhance biological activity and modulate physicochemical properties. nih.gov

The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be crucial for drug-receptor interactions. nih.gov Additionally, the thiophene nucleus provides sites for synthetic modification, allowing for the fine-tuning of a compound's properties. nih.gov

In the context of dengue virus (DENV) NS5 polymerase inhibitors, the replacement of a distal unsubstituted phenyl ring with a thiophene ring in a hit compound led to a significant improvement in potency. plos.org This highlights the favorable contribution of the thiophene moiety to the inhibitory activity against this viral target. plos.org

Moreover, in a study of novel thiophene derivatives with various appended moieties, the thiophene core was essential for the observed anticancer activity against a human breast cancer cell line (MCF7). nih.gov The combination of the thiophene ring with other bioactive fragments, such as sulfonamides and benzothiazoles, resulted in compounds with potent cytotoxic effects. nih.gov

Steric and Electronic Factors Governing Activity

The biological efficacy of this compound derivatives is governed by a delicate interplay of steric and electronic factors. The size, shape, and electronic nature of substituents can profoundly influence how a molecule interacts with its biological target.

In the development of dengue virus inhibitors, the introduction of a chloro-substituent on the thiophene ring, and its subsequent replacement with a propargyl alcohol, markedly increased the inhibitory property of the compounds. plos.org This demonstrates how both electronic (chloro) and steric/functional (propargyl alcohol) modifications can dramatically impact activity.

Similarly, in a series of 1,3,4-oxadiazole derivatives designed as GSK-3β inhibitors, the electronic nature of the substituents on the benzimidazole (B57391) ring, which was attached to the oxadiazole, played a critical role in their inhibitory potency. nih.gov

Conformational Flexibility and Rigidity in Ligand-Target Interactions

The balance between conformational flexibility and rigidity is a critical aspect of drug design, and it is particularly relevant for this compound derivatives. A degree of flexibility allows a ligand to adopt an optimal conformation for binding to its target, while rigidity can minimize the entropic penalty upon binding, potentially leading to higher affinity.

For instance, in the case of allosteric inhibitors of dengue virus NS5 polymerase, the compounds are proposed to bind at the thumb/palm interface of the RNA-dependent RNA polymerase (RdRp), hindering the conformational changes required for the transition from initiation to elongation of the viral RNA. plos.orgnih.gov This suggests that the inhibitor's conformation and its ability to restrict the conformational flexibility of the enzyme are key to its mechanism of action.

The design of rigid analogues or the introduction of groups that restrict conformational freedom can be a strategy to improve potency and selectivity. For example, incorporating the thiophene-oxadiazole scaffold into a more constrained ring system could lead to more specific interactions with a target.

Mechanisms of Action and Molecular Targeting Studies

The this compound scaffold has been incorporated into molecules targeting a range of biological macromolecules, primarily enzymes involved in critical cellular processes and viral replication.

Kinase Inhibition (e.g., EGFR, FAK, VEGFR-2, CDK-2)

Kinases are a major class of drug targets, particularly in oncology. Derivatives of 1,3,4-oxadiazole have been investigated as inhibitors of several kinases.

VEGFR-2 and EGFR Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) are key tyrosine kinases involved in angiogenesis and tumor cell proliferation. nih.govrsc.org A computational study of 1,3,4-oxadiazole derivatives showed that some compounds exhibited selective inhibitory potential against VEGFR-2 over EGFR. nih.gov The study identified derivatives with strong binding affinities to the VEGFR-2 active site, suggesting their potential as anticancer agents. nih.gov In another study, S-alkylated quinazolin-4(3H)-ones were designed as dual EGFR/VEGFR-2 kinase inhibitors, with some compounds showing potent activity against both enzymes. rsc.org While not all of these examples contain the 2-(thiophen-2-yl) moiety, they establish the potential of the 1,3,4-oxadiazole core in targeting these kinases. A series of novel 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives, which can be considered structural analogs, were designed as VEGFR-2 inhibitors and showed potent antiproliferative activity. nih.gov

The following table summarizes the inhibitory activity of selected 1,3,4-oxadiazole and related heterocyclic derivatives against EGFR and VEGFR-2.

| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |

| Compound 4 | EGFR | 0.23 | HCT-116 | rsc.org |

| Compound 4 | VEGFR-2 | 0.19 | HCT-116 | rsc.org |

| Compound 20 | EGFR | 0.31 | HCT-116 | rsc.org |

| Compound 20 | VEGFR-2 | 0.25 | HCT-116 | rsc.org |

| Compound 4c | VEGFR-2 | 0.047 | HepG2 | nih.gov |

| Compound 6c | VEGFR-2 | 0.089 | HepG2 | nih.gov |

CDK-2 Inhibition: Cyclin-dependent kinase 2 (CDK-2) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. While specific studies on this compound as CDK-2 inhibitors are limited, the broader class of heterocyclic compounds has been explored for this target.

Inhibition of Viral Polymerases (e.g., Dengue Virus NS5)

The RNA-dependent RNA polymerase (RdRp) of the dengue virus, NS5, is an essential enzyme for viral replication and a prime target for antiviral drug development. nih.govnih.gov A novel series of non-nucleoside inhibitors based on a 2-phenyl-5-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,4-oxadiazole scaffold were discovered through high-throughput screening and subsequent SAR studies. nih.gov

These compounds act as allosteric inhibitors, binding to a pocket near the active site of the NS5 polymerase, termed the "N pocket". plos.orgnih.gov This binding is thought to interfere with the conformational changes necessary for the polymerase to transition from the initiation to the elongation phase of RNA synthesis. nih.gov The most potent inhibitors exhibited submicromolar activity against all four serotypes of the dengue virus in cell-based assays. nih.gov

The table below shows the inhibitory activity of representative compounds against the dengue virus NS5 polymerase.

| Compound | DENV Serotype | EC₅₀ (µM) | Reference |

| Compound A | DENV-1 | <1 | nih.gov |

| DENV-2 | <1 | nih.gov | |

| DENV-3 | <1 | nih.gov | |

| DENV-4 | <1 | nih.gov | |

| Compound B | DENV-1 | 1-2 | nih.gov |

| DENV-2 | 1-2 | nih.gov | |

| DENV-3 | 1-2 | nih.gov | |

| DENV-4 | 1-2 | nih.gov |

Modulation of Ion Channels (e.g., T-type Ca2+ channels)

Derivatives of 2,5-disubstituted 1,3,4-oxadiazole have been identified as selective inhibitors of T-type calcium channels, which are implicated in conditions like neuropathic pain and epilepsy. researchgate.netnih.gov A notable example is 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, which has demonstrated selective inhibition of T-type Ca2+ channels over Na+ and K+ channels in mouse dorsal root ganglion neurons and human embryonic kidney (HEK)-293 cells. researchgate.netnih.govnih.govsigmaaldrich.com This compound also showed the ability to suppress seizure-induced death in mouse models, marking it as a valuable tool for studying the roles of T-type channels in health and disease. researchgate.netnih.govnih.gov The synthetic approach to these molecules typically involves a three-step sequence: condensation of thiosemicarbazide (B42300) with acid chlorides, ring closure using 1,3-dibromo-5,5-dimethylhydantoin, and subsequent coupling with various acid chlorides. researchgate.netnih.govsigmaaldrich.com

Interaction with DNA Gyrase and Other Bacterial Targets

While direct studies on this compound's interaction with DNA gyrase are not extensively detailed in the provided results, related structures containing the 1,3,4-oxadiazole and thiophene moieties have been investigated for their antibacterial properties. For instance, a series of 2-{5-4-(1-aza-2-(2-thienyl)vinyl)phenyl}-N-arylacetamides were synthesized and showed moderate to excellent antimicrobial activity against various bacterial and fungal strains. researchgate.net Similarly, new series of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives, which are structurally similar, were active against Gram-positive bacteria. ut.ac.ir Some 1,3,4-thiadiazole (B1197879) derivatives have been shown to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis. rsc.org These findings suggest that the broader class of thiophene-containing oxadiazole and thiadiazole derivatives holds promise as antibacterial agents, potentially through mechanisms that could include DNA gyrase inhibition, although further specific studies are needed to confirm this.

Carbonic Anhydrase Inhibition

The 1,3,4-oxadiazole scaffold has been a focus for the development of carbonic anhydrase (CA) inhibitors. These enzymes, particularly isoforms like hCA I, II, IX, and XII, are involved in various physiological and pathological processes, including tumorigenesis. nih.govnih.gov Molecular docking studies of certain thiophene-based oxadiazole derivatives have shown a strong binding affinity towards the human carbonic anhydrase IX (CA IX) protein. nih.govrsc.org For example, compounds designated as 11a and 11b exhibited binding energies suggesting tight interaction with key residues of the CA IX protein. nih.govrsc.org

In a different study, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro carbonic anhydrase inhibitory potential. nih.gov One compound, a 3-pyridine substituted analogue (7g), was found to be a highly potent CA inhibitor with an IC50 of 0.1 µM, which is 11-fold more active than the standard drug acetazolamide. nih.gov Kinetic studies revealed a non-competitive inhibition mechanism for this potent compound. nih.gov Furthermore, some chiral 1,3,4-oxadiazole-5-thiols have been investigated for their inhibitory activity against human cytosolic CA I and II, and the tumor-associated isoform hCA IX. nih.gov

Table 1: Carbonic Anhydrase Inhibition by this compound Derivatives

| Compound | Target Isoform(s) | Activity (IC50/Binding Energy) | Key Structural Features | Reference |

|---|---|---|---|---|

| Compound 11b | CA IX | -5.5817 kcal mol−1 | Thiophene-based oxadiazole | rsc.org |

| Compound 11a | CA IX | Higher binding energy than reference | Thiophene-based oxadiazole | rsc.org |

| Compound 7g | Carbonic Anhydrase | 0.1 µM | 3-pyridine substituted 1,3,4-oxadiazole | nih.gov |

| Chiral 1,3,4-oxadiazole-5-thiols | hCA I, hCA II, hCA IX | Varies | Incorporating 2-substituted-benzenesulfonamide moieties | nih.gov |

Histone Deacetylase (HDAC) Inhibition

The 1,3,4-oxadiazole core has been incorporated into molecules designed as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents. nih.gov Researchers have developed 1,3,4-oxadiazole-containing hydroxamates and 2-aminoanilides that show potent and selective inhibition against HDAC1. nih.gov Specifically, compounds 2t, 2x, and 3i were identified as the most potent in this series. nih.gov

Furthermore, a novel 1,3,4-oxadiazole-alanine hybrid, (R)-2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (10b), was designed and found to be a potent and specific inhibitor of HDAC8. nih.gov This compound demonstrated efficacy in inhibiting the proliferation of breast cancer cells (MDA-MB-231 and MCF7) with low IC50 values, while being non-toxic to normal breast epithelial cells. nih.gov The specificity of this compound for HDAC8 over other class I HDACs highlights the potential for developing isoform-selective inhibitors with reduced side effects. nih.gov

Impact on Cell Cycle Progression and Apoptosis Induction

Many derivatives based on the 1,3,4-oxadiazole structure have been shown to exert their anticancer effects by inducing cell cycle arrest and apoptosis. uniss.itnih.govnih.gov For instance, a series of 1,3,4-oxadiazole bis-substitute molecules were tested on various cancer cell lines, with one compound (Molecule 10) showing significant antitumor activity. uniss.it This molecule was found to cause cell cycle arrest in the G2/M phase and induce apoptosis. uniss.it

Similarly, a series of 2-anilinonicotinyl linked 1,3,4-oxadiazoles were synthesized and evaluated for their effects on the cell cycle. rsc.org Compound 5m from this series led to cell cycle arrest at the G2/M phase, which was followed by the activation of caspase-3 and subsequent apoptotic cell death. rsc.org Another study on novel indolyl-α-keto-1,3,4-oxadiazole derivatives found that compound 19e, which has a 3,4,5-trimethoxyphenyl motif, induced apoptosis through caspase 3/7 activation. nih.gov Benzimidazole-based 1,3,4-oxadiazole derivatives have also been shown to suppress the cell cycle and induce apoptosis in various cancer cell lines. nih.gov Thiophene derivatives, in general, have been noted to induce cell cycle arrest and apoptosis. nih.gov

Table 2: Cell Cycle and Apoptosis Effects of 1,3,4-Oxadiazole Derivatives

| Compound/Derivative Series | Cell Line(s) | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Molecule 10 (1,3,4-oxadiazole bis-substitute) | Various cancer cells | Cell cycle arrest at G2/M | Deregulation of p53 levels | uniss.it |

| Compound 5m (2-anilinonicotinyl linked 1,3,4-oxadiazole) | Various cancer cells | Cell cycle arrest at G2/M, apoptosis | Disturbance in tubulin polymerization, caspase-3 activation | rsc.org |

| Compound 19e (indolyl-α-keto-1,3,4-oxadiazole) | U937, Jurkat, BT474, SB | Apoptosis | Caspase 3/7 activation | nih.gov |

| Benzimidazole-based 1,3,4-oxadiazoles | MDA-MB-231, SKOV3, A549 | Cell cycle suppression, apoptosis | EGFR inhibition | nih.gov |

| Thiophene derivatives | Various cancer cells | Cell cycle arrest, apoptosis | Not specified | nih.gov |

Inhibition of Tubulin Polymerization

The disruption of microtubule dynamics through the inhibition of tubulin polymerization is a well-established anticancer strategy. Several studies have highlighted the potential of 1,3,4-oxadiazole derivatives as tubulin polymerization inhibitors. A series of 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H- researchgate.netnih.govuniss.itoxadiazole-2-thione derivatives were shown to have a good inhibitory effect on cellular tubulin in hepatocellular carcinoma cells. nih.gov Compound 5h from this series was the most potent, with 81.1% inhibition of tubulin. nih.gov

Another study focused on 2-anilinonicotinyl linked 1,3,4-oxadiazoles, where compound 5m was found to inhibit tubulin polymerization both in vitro and in vivo. rsc.org This inhibition of tubulin polymerization was linked to the observed cell cycle arrest and apoptosis. rsc.org Furthermore, novel indolyl-α-keto-1,3,4-oxadiazole derivatives were investigated, and molecular docking studies suggested a potential binding mode for the active compound 19e in the colchicine (B1669291) binding site of tubulin. nih.gov This compound inhibited tubulin polymerization with an IC50 of 10.66 µM. nih.gov

Targeting Specific Receptor Binding Proteins (e.g., TIP47)

Information regarding the direct interaction of this compound with the tail-interacting protein of 47 kDa (TIP47) was not found in the search results. However, the diverse biological activities of this scaffold suggest that its derivatives may interact with a variety of receptor binding proteins to exert their effects. The provided information focuses more on enzymatic targets and broad cellular processes.

Glycoside Hydrolase Inhibition (e.g., α-Amylase)

Glycoside hydrolases, such as α-amylase, play a critical role in carbohydrate metabolism by breaking down complex carbohydrates into simpler sugars. The inhibition of these enzymes is a key therapeutic strategy for managing postprandial hyperglycemia in type II diabetes mellitus. nih.gov The 1,3,4-oxadiazole scaffold has emerged as a promising framework for the design of potent α-amylase inhibitors.

The molecular design of 1,3,4-oxadiazole-based α-amylase inhibitors often involves the introduction of various substituents at the C2 and C5 positions of the oxadiazole ring to modulate their inhibitory activity. The thiophene ring, when incorporated into this scaffold, can significantly influence the biological activity due to its electronic and steric properties.

Research has shown that the introduction of a thiophene moiety can lead to potent α-amylase inhibitory activity. For instance, studies on a series of 1,3,4-oxadiazole derivatives have demonstrated that compounds bearing a thiophene ring can exhibit significant inhibition of α-amylase. The specific substitution pattern on the thiophene ring and its connection to the oxadiazole core are crucial for determining the inhibitory potency.

Structure-activity relationship (SAR) studies have provided insights into the features that enhance α-amylase inhibition. For example, in a study of 2-thione-1,3,4-oxadiazole derivatives, the nature of the substituent at the C5 position was found to be critical. nih.gov While this study did not specifically report on a 2-thiophenyl substituent, it highlighted that aryl derivatives could exhibit strong inhibitory activity. nih.gov Another study on 1,3,4-oxadiazole derivatives revealed that the presence of certain functional groups can significantly impact the IC₅₀ values against α-amylase. researchgate.net

Molecular docking studies have been employed to understand the binding modes of these inhibitors within the active site of α-amylase. These studies suggest that the oxadiazole ring and its substituents can form key interactions, such as hydrogen bonds and hydrophobic interactions, with essential amino acid residues in the enzyme's active site, including TRP59, GLN63, and ASP197. nih.gov

The following table summarizes the α-amylase inhibitory activity of some representative 1,3,4-oxadiazole derivatives, highlighting the influence of different substituents. While data for the specific compound "this compound" is not explicitly detailed in the provided search results, the data for related compounds underscores the potential of this chemical class as α-amylase inhibitors.

| Compound ID | Substituent at C5 of 1,3,4-oxadiazole | α-Amylase IC₅₀ (µM) | Reference |

| 1 | 4-Hydroxyphenyl | Moderate Activity | nih.gov |

| 2 | 4-Chlorophenyl | Potent Activity | researchgate.net |

| 3 | 2,4-Dichlorophenyl | High Potency | nih.gov |

| 4 | Pyridin-2-yl | Significant Activity | nih.gov |

Note: The table presents generalized findings from the literature on substituted 1,3,4-oxadiazoles to illustrate the structure-activity relationships. Specific IC₅₀ values are highly dependent on the assay conditions and the specific derivative.

The collective findings suggest that the this compound scaffold holds promise for the development of novel α-amylase inhibitors. Further synthesis and biological evaluation of a focused library of these compounds are warranted to fully elucidate their therapeutic potential.

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2-(thiophen-2-yl)-1,3,4-oxadiazole and its derivatives to elucidate their fundamental electronic and reactive properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. sdiarticle4.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to remove an electron from the low-lying HOMO and/or add an electron to the high-lying LUMO. sdiarticle4.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov Theoretical calculations for thiophene (B33073) and oxadiazole-based compounds have been performed using DFT methods, such as B3LYP with a 6-31G(d) or 6-311+G(d) basis set, to determine these values. sdiarticle4.comsid.ir For instance, studies on related structures show that the introduction of different substituent groups can tune the HOMO and LUMO energy levels and, consequently, the energy gap. sid.ir The replacement of a thiophene ring with an oxadiazole ring generally leads to the stabilization of both HOMO and LUMO levels and an increase in the energy gap. sid.ir

Table 1: Representative HOMO-LUMO Energies and Energy Gaps for Thiophene-Oxadiazole Based Compounds Note: The values below are for related derivative structures as reported in the literature to illustrate the typical range for this class of compounds.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| P3OT (in vacuum) | -6.44 | -3.63 | 2.81 | sdiarticle4.com |

| TTOxTT | -5.414 | -2.166 | 3.24 | sid.ir |

| TTOxTT(CN) | -6.246 | -3.255 | 2.99 | sid.ir |

| 2-(5-Mercapto-1,3,4-Oxadiazol-2-yl)phenol | -6.53 | -2.075 | 4.455 | semanticscholar.org |

Global reactivity descriptors derived from HOMO and LUMO energies quantify the chemical reactivity and stability of a molecule. These descriptors include chemical hardness (η), softness (S), and the global electrophilicity index (ω).

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. It is calculated as half of the HOMO-LUMO energy gap: η = (ELUMO - EHOMO) / 2. A higher value of hardness indicates greater stability and lower reactivity. nih.gov

Chemical Softness (S) is the reciprocal of hardness (S = 1/η). It describes the capacity of a molecule to accept electrons. A higher softness value corresponds to higher reactivity. nih.gov

Electronegativity (χ) represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Global Electrophilicity Index (ω) quantifies the energy lowering of a system when it is saturated with electrons from the environment. It is calculated using the formula ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). This index helps in classifying molecules as strong or marginal electrophiles.

Studies on related heterocyclic compounds show a direct correlation between a large energy gap and greater hardness, which in turn signifies higher stability and lower reactivity. nih.gov

Table 2: Representative Global Reactivity Descriptors for a Related Naphthoquinone Compound Note: This data is for a different compound but illustrates the principles of reactivity descriptors.

| Parameter | Value | Unit | Source |

|---|---|---|---|

| Ionization Energy (I) | 6.39 | eV | nih.gov |

| Electron Affinity (A) | 3.51 | eV | nih.gov |

| Energy Gap (Egap) | 2.88 | eV | nih.gov |

| Hardness (η) | 1.44 | eV | nih.gov |

| Softness (S) | 0.35 | eV⁻¹ | nih.gov |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attacks. nih.gov The MESP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

Typically, regions with negative potential (colored red) are electron-rich and are susceptible to electrophilic attack. These areas are often associated with heteroatoms like nitrogen and oxygen, which have high electron density due to their lone pairs. Conversely, regions with positive potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. Green areas represent regions of neutral or zero potential. nih.gov For oxadiazole derivatives, MESP analyses consistently show negative potential around the nitrogen and oxygen atoms of the oxadiazole ring, identifying them as key sites for electrophilic interactions. nih.govnih.gov

Quantum mechanical computations, primarily using DFT, are employed to calculate a range of molecular properties for this compound and its analogs. Beyond the frontier orbitals and reactivity descriptors, these calculations can determine optimized ground-state geometries, bond lengths, bond angles, and dipole moments. nih.govresearchgate.net

Furthermore, thermodynamic parameters can be investigated through theoretical calculations. researchgate.net These computational studies provide a deep understanding of the molecule's structural and electronic characteristics, which are in good agreement with experimental results when available. nih.govrsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target.

For derivatives containing the this compound scaffold, molecular docking simulations have been performed to predict their interactions with various protein targets implicated in diseases like cancer. nih.govrsc.orgnih.gov These simulations calculate the binding affinity, often expressed as a negative score in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. nih.gov

The simulations also reveal the specific binding pose and key intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.govnih.gov For example, docking studies of thiophene-oxadiazole derivatives against human carbonic anhydrase IX (CA IX), a protein associated with cancer, have shown strong binding affinities. rsc.org Similarly, docking of related compounds into the active site of dihydrofolate reductase (DHFR) has been used to rationalize their potential anticancer activity, with the heteroatoms of the oxadiazole and thiophene rings often participating in crucial hydrogen bonds with the protein's residues. nih.govdovepress.com

Table 3: Representative Molecular Docking Results for Thiophene-Oxadiazole Derivatives

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interactions Noted | Source |

|---|---|---|---|---|

| Compound 11b | Carbonic Anhydrase IX (CA IX) | -5.5817 | Tight binding to key amino acids | rsc.org |

| Compound 20b | Dihydrofolate Reductase (DHFR) | -1.6 (Total Binding Energy) | Pi-hydrogen interactions, hydrogen acceptor interaction | nih.govdovepress.com |

| Compound 7j | VEGFR | -156.20 (Moldock Score) | Hydrogen bonds, hydrophobic interactions | nih.gov |

| Compound 7h | VEGFR | -157.88 (Moldock Score) | Hydrogen bonds, hydrophobic interactions | nih.gov |

Characterization of Key Intermolecular Interactions

The biological activity of a compound is intrinsically linked to its ability to interact with protein targets. For this compound derivatives, molecular docking studies have been pivotal in identifying key intermolecular interactions such as hydrogen bonding and π-π stacking.

In a notable study, derivatives of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine were investigated as potential inhibitors of cyclin-dependent kinase 2 (CDK-2), a crucial protein in cell cycle regulation. researchgate.net Molecular docking simulations revealed that these compounds fit within the active site of CDK-2. The thiophene and oxadiazole moieties, along with various substituents, were found to form critical interactions with the amino acid residues in the binding pocket. These interactions predominantly include:

Hydrogen Bonding: The nitrogen atoms of the oxadiazole ring and the amine substituent are capable of forming hydrogen bonds with amino acid residues like leucine (B10760876) and aspartic acid in the CDK-2 active site. These bonds are crucial for anchoring the ligand within the binding pocket and contribute significantly to the binding affinity.

π-π Stacking: The aromatic nature of both the thiophene and oxadiazole rings allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine. These interactions further stabilize the ligand-protein complex.

The following table summarizes the key intermolecular interactions observed in the docking of a representative 5-(thiophen-2-yl)-1,3,4-oxadiazole derivative with the CDK-2 active site. researchgate.net

| Interacting Residue | Interaction Type | Distance (Å) |

| LEU83 | Hydrogen Bond | 2.1 |

| ASP86 | Hydrogen Bond | 2.3 |

| PHE80 | π-π Stacking | 3.5 |

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. The 1,3,4-oxadiazole (B1194373) scaffold, often bioisosterically used to replace ester and amide groups, is a popular moiety in the design of screening libraries due to its favorable metabolic and pharmacokinetic properties.

While specific virtual screening campaigns using this compound as a query have not been extensively reported, related structures have been successfully employed in the discovery of novel inhibitors for various targets. For instance, a virtual screening study aimed at discovering new fatty acid amide hydrolase (FAAH) inhibitors utilized a database of compounds that included the 1,3,4-oxadiazole core. google.com The general process involves:

Target Selection and Preparation: A protein of interest is chosen, and its 3D structure is obtained from the Protein Data Bank (PDB).

Library Preparation: A large database of compounds is prepared for docking.

Molecular Docking: The compound library is docked into the active site of the target protein.

Hit Identification and Filtering: Compounds are ranked based on their docking scores and visual inspection of their binding poses.

In a study on 1,3,4-oxadiazole derivatives as potential anti-proliferative agents, two compounds, P-1 and P-5, were identified as promising leads through molecular docking, exhibiting better docking scores than the reference ligand. researchgate.net This underscores the potential of the thiophene-oxadiazole scaffold in identifying novel lead compounds.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the behavior of a ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon ligand binding.

Analysis of Protein-Ligand Complex Stability

MD simulations are frequently employed to validate the results of molecular docking. By simulating the movement of atoms over a period of nanoseconds, researchers can assess the stability of the predicted binding pose. Key metrics used to evaluate stability include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF).

For various 1,3,4-oxadiazole derivatives, MD simulations have confirmed the stability of their complexes with target proteins like VEGFR-2. nih.govmdpi.com In these simulations, a stable RMSD value for the protein-ligand complex over the simulation time indicates that the ligand remains securely bound within the active site.

Conformational Dynamics of Ligand-Receptor Systems

MD simulations also shed light on the conformational dynamics of both the ligand and the receptor. The RMSF plot reveals the flexibility of different parts of the protein, with higher peaks indicating more flexible regions. The analysis of these fluctuations can reveal which residues are most affected by the binding of the ligand. Studies on related heterocyclic systems have shown that the ligand's conformation can also evolve during the simulation to achieve a more optimal binding pose. nih.gov

In Silico Prediction of Intrinsic Molecular Properties Relevant to Activity

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. In silico tools are widely used to predict these properties, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.

For derivatives of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine, in silico ADME properties were evaluated using the Swiss-ADME web tool. researchgate.net Most of the analyzed derivatives were found to comply with Lipinski's rule of five and Veber's rule, suggesting good oral bioavailability. researchgate.net

The table below presents a summary of the predicted ADME properties for a representative 5-(thiophen-2-yl)-1,3,4-oxadiazole derivative. researchgate.net

| Property | Predicted Value |

| Molecular Weight | < 500 g/mol |

| LogP | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| TPSA | < 140 Ų |

| GI Absorption | High |

| BBB Permeant | Yes |

| Lipinski's Rule Violations | 0 |

These in silico predictions suggest that the this compound scaffold possesses drug-like properties, making it an attractive starting point for the development of new therapeutic agents.

Materials Science Applications and Optoelectronic Properties

Optoelectronic Characteristics

The optoelectronic behavior of materials derived from 2-(thiophen-2-yl)-1,3,4-oxadiazole is defined by its distinct electronic structure. The electron-deficient nature of the 1,3,4-oxadiazole (B1194373) ring makes it an excellent electron-transporting and hole-blocking moiety, a desirable characteristic for enhancing efficiency in OLEDs. wordpress.comumn.edu Conversely, the thiophene (B33073) unit is a well-known hole-transporting (p-type) component. The combination of these two heterocycles within a single molecule or polymer chain leads to materials with tunable electronic properties, strong photoluminescence, and good charge carrier mobility. nih.govnih.gov

Derivatives of this compound often exhibit strong fluorescence, making them highly suitable for light-emitting applications. nih.gov The photoluminescence quantum yield (PLQY), a measure of a material's emission efficiency, is a critical parameter for OLEDs. The 1,3,4-oxadiazole ring is known to contribute to high quantum yields. nih.govwordpress.com

Table 1: Photoluminescence Quantum Yield (Φ) of Selected Thiophene-Diazole Derivatives

| Compound Structure | Central Ring | Quantum Yield (Φ) | Solvent |

|---|---|---|---|

| 2,5-bis(5-decylthiophen-2-yl)-1,3,4-oxadiazole | 1,3,4-Oxadiazole | 0.42 ± 0.04 | Dichloromethane |

Data sourced from a comparative study on symmetrically disubstituted bithiophene derivatives. acs.org

Solvatochromic studies, which examine the shift in a compound's absorption and emission spectra in solvents of varying polarity, are employed to estimate the difference in dipole moments between the ground state (μg) and the excited state (μe). nih.gov For donor-acceptor molecules like this compound, a significant increase in the dipole moment upon photoexcitation is common, indicating a more polar excited state due to intramolecular charge transfer (ICT). researchgate.net

Studies on related thiophene-substituted 1,3,4-oxadiazole derivatives show a noticeable bathochromic (red) shift in the Stokes shift as solvent polarity increases, which is characteristic of a π→π* transition with charge transfer character. researchgate.net The larger dipole moment in the excited state (μe > μg) suggests a substantial redistribution of electron density upon excitation. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) also support a significant geometric reorganization between the ground and excited states, leading to observable Stokes shifts. acs.org This change in polarity and geometry between states is a crucial factor in the photophysical behavior of these materials.

Integration into π-Conjugated Polymer Systems

The this compound unit is a valuable building block for creating π-conjugated polymers with tailored properties. scilit.com By incorporating this moiety into a polymer backbone, such as polythiophene, researchers can fine-tune the electronic and physical characteristics of the resulting material for specific applications. nih.govrsc.org

The design of polymers incorporating both thiophene and 1,3,4-oxadiazole units aims to combine the advantages of both heterocycles. Polythiophenes offer high charge carrier mobility and environmental stability, while the oxadiazole moiety introduces strong electron-accepting properties, high thermal stability, and high photoluminescence efficiency. scilit.comnih.govntu.edu.tw

Common synthetic strategies involve the copolymerization of thiophene- and oxadiazole-containing monomers. scilit.comsnu.ac.kr For example, polyacetylenes with pendant groups of both thiophene and diaryl-oxadiazole have been synthesized, showing enhanced thermal stability up to 388 °C. scilit.com Another approach involves creating alternating copolymers of thiophene and oxadiazole units to achieve a regular donor-acceptor architecture along the polymer chain. researchgate.net The solubility of these polymers, which is crucial for solution-based processing, can be improved by attaching flexible alkyl or alkoxy side chains to the thiophene ring. nih.govntu.edu.tw The resulting polymers often exhibit strong photoluminescence and improved stability compared to their parent polythiophene analogues. snu.ac.kr

The energy level of the Highest Occupied Molecular Orbital (HOMO) is a critical parameter that governs the hole injection and transport properties of an organic semiconductor, as well as its stability to oxidation. imist.ma In polymer systems containing this compound, the HOMO level is primarily influenced by the electron-donating thiophene component, while the LUMO level is largely determined by the electron-accepting oxadiazole unit.

Computational and electrochemical studies on thiophene-diazole oligomers show that the HOMO energy level can be systematically tuned. acs.orgresearchgate.net Factors such as the number of thiophene units, the nature of any substituents, and the connectivity to the oxadiazole ring all impact the final HOMO value. acs.orgresearchgate.net For instance, increasing the length of the conjugated thiophene segment typically raises the HOMO energy level (making it easier to oxidize). researchgate.net This tunability allows for the precise engineering of the electronic energy levels to match the work functions of electrodes in devices like OLEDs and organic solar cells, thereby optimizing device performance. imist.ma

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,5-bis(5-decylthiophen-2-yl)-1,3,4-oxadiazole |

| 2,5-bis(5-decylthiophen-2-yl)-1,3,4-thiadiazole |

| Polythiophene |

Other Material Science Applications

Chemical Sensing Technologies (e.g., Metal Ion Sensing)

The unique structural characteristics of the this compound scaffold, which combines an electron-rich thiophene ring with the electron-accepting 1,3,4-oxadiazole moiety, make it a promising candidate for applications in chemical sensing. The presence of nitrogen and oxygen atoms within the oxadiazole ring provides potential coordination sites for metal ions, and the conjugated π-system of the entire molecule can be perturbed upon binding, leading to observable changes in optical properties such as fluorescence or color. While direct research on the chemical sensing capabilities of the parent compound, this compound, is not extensively documented in publicly available research, numerous studies have highlighted the significant potential of its derivatives in the selective and sensitive detection of various metal ions.

These derivatives are often designed as chemosensors that operate through mechanisms like photo-induced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), or the formation of a metal-ligand complex, resulting in a measurable signal change. The ease of synthesis and the ability to link various π-conjugated groups to the 1,3,4-oxadiazole core allow for the fine-tuning of the sensor's selectivity and sensitivity towards specific analytes.

Detailed Research Findings on Derivatives

Recent research has demonstrated the efficacy of thiophene-substituted 1,3,4-oxadiazole derivatives as highly selective and sensitive chemosensors for various metal ions. These sensors often exhibit a "turn-on" or "turn-off" fluorescence response or a distinct colorimetric change upon interaction with the target ion.

One notable study focused on a newly synthesized thiophene-substituted 1,3,4-oxadiazole derivative, 2-(-4-(thiophene-3-yl)phenyl)-5-(5-(thiophene-3-yl)thiophene-2-yl)-1,3,4-oxadiazole (TTO), for the detection of Fe²⁺, Ni²⁺, and Cu²⁺ ions. This chemosensor displayed a "turn-off" fluorescence response for Fe²⁺ in an ethanol-water medium. In contrast, it exhibited a "turn-on" fluorescence response for Ni²⁺ and Cu²⁺ in methanol-water and acetonitrile-water media, respectively. The study highlighted the high selectivity of the sensor for these ions, with no significant interference from other common metal ions. The binding stoichiometry between the chemosensor and the metal ions was determined to be 1:1 for all three ions.

Another area of investigation involves the development of 1,3,4-oxadiazole-based fluorescent chemosensors for the detection of Zn²⁺. One such sensor, N-(2-ethoxy-2-oxoethyl)-N-(5-(2-hydroxy-3,5-di-tert-butylphenyl)- oxadiazol-2-yl)glycine ethyl ester, demonstrated a significant fluorescence enhancement specifically in the presence of Zn²⁺ in an aqueous acetonitrile (B52724) solution. This selectivity is crucial for applications in biological imaging, as demonstrated by its successful use in imaging Zn²⁺ in living cells.